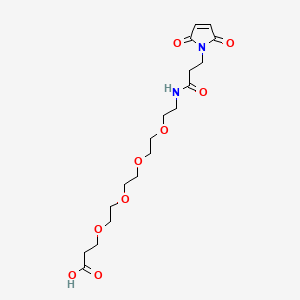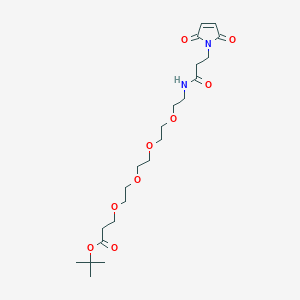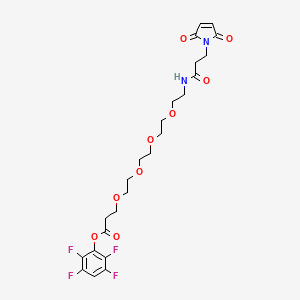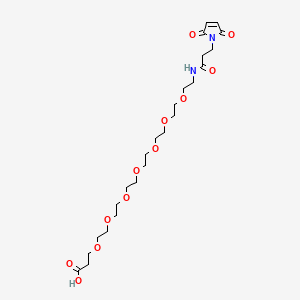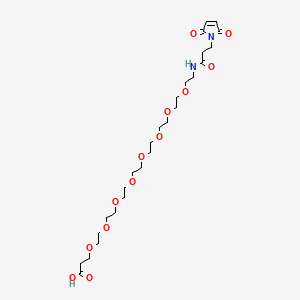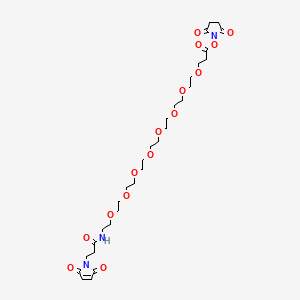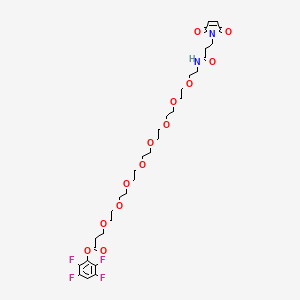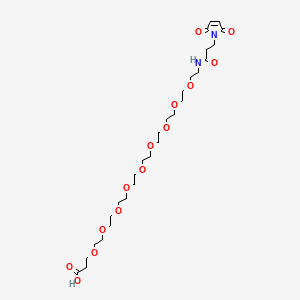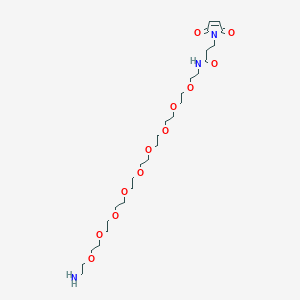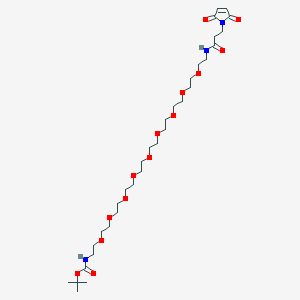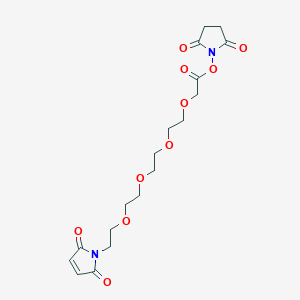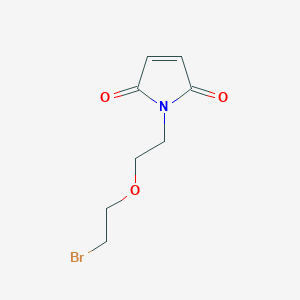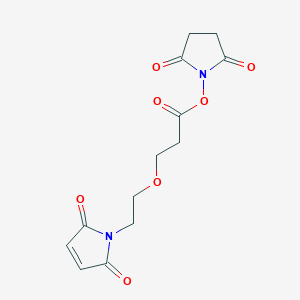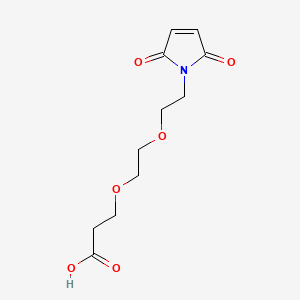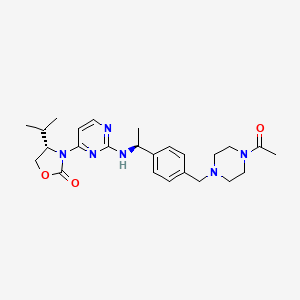
Mutant IDH1 inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mutant IDH1 inhibitors are a class of drugs that target the mutated form of the enzyme isocitrate dehydrogenase 1 (IDH1), which is found in several types of cancers . These inhibitors are designed to block the abnormal function of the mutated IDH1 enzyme, which converts α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate . This oncometabolite leads to widespread effects on cellular epigenetics and metabolism .
Synthesis Analysis
The synthesis of mutant IDH1 inhibitors involves complex biochemical processes. For instance, BAY1436032, a small-molecule inhibitor of IDH1, significantly decreases the level of 2-HG in serum, affects global histone and DNA methylation levels, and prolongs the survival of human astrocytomas .Molecular Structure Analysis
The molecular structure of mutant IDH1 inhibitors varies. For example, Mutant IDH1-IN-1 has a chemical formula of C30H31FN4O2 and a molecular weight of 498.6024 .Chemical Reactions Analysis
Most IDH1 mutants cannot catalyze the conventional reaction, but gain a neomorphic activity that produces D-2-hydroxyglutarate (D2HG) .Physical And Chemical Properties Analysis
The physical and chemical properties of mutant IDH1 inhibitors can vary depending on the specific compound. For instance, Mutant IDH1-IN-1 has a molecular weight of 498.6024 .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Mutant IDH1 inhibitors have shown significant potential in cancer therapy . They target the metabolic enzyme isocitrate dehydrogenase (IDH), which catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). Mutations in IDH have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma . The development of small molecule inhibitors targeting mutant IDH1 (mIDH1) has emerged as a therapeutic approach .
Treatment of IDH1-mutated Acute Myeloid Leukemia (AML)
The first selective IDH1 mutant inhibitor, AG-120 (ivosidenib), has been approved for the treatment of IDH1-mutated AML . This highlights the potential of mIDH1 as a therapeutic target .
Targeting Tumor Formation
Mutations in human isocitrate dehydrogenase 1 (IDH1) drive tumor formation in a variety of cancers . These mutations replace the conventional activity of IDH1 with a neomorphic activity that generates an oncometabolite . The understanding of the mechanistic differences among tumor-driving IDH1 mutants is still emerging .
Resistance Mechanisms to IDH1 Inhibitors
Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms . This active site remodeling reveals a possible mechanism of resistance to selective mutant IDH1 therapeutic inhibitors .
Impairment of Glioma Cell Growth
Blockade of mIDH1 has been shown to impair the growth of IDH1-mutant glioma cells . This suggests that mIDH1 may promote glioma growth through mechanisms beyond its well-characterized epigenetic effects .
Exhaustion of the Leukemic Hierarchy
Inhibition of mutant IDH1 promotes exhaustion of the leukemic hierarchy . Resistance to the IDH1 inhibitor AG-120 can arise through transcriptional reprogramming . The differentiation state of AML cells affects their response to IDH1 inhibition .
Wirkmechanismus
Zukünftige Richtungen
There is considerable interest in further developing and optimizing mutant IDH1 inhibitors for the treatment of IDH1-mutant gliomas and other cancers . Combination therapies to enhance the antitumor activity of IDH1 inhibitors and approaches aimed at exploiting, rather than inhibiting, the metabolism of IDH1-mutant cancer cells are emerging from preclinical research and clinical trials .
Eigenschaften
IUPAC Name |
(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28)/t18-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWLUEOYYPKPQL-PGRDOPGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

